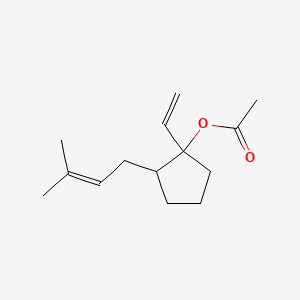
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate is an organic compound with a complex structure that includes a cyclopentyl ring, a vinyl group, and an acetate ester
Preparation Methods
The synthesis of 2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-buten-1-ol with acetic anhydride in the presence of a catalyst to form the acetate ester . Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by disrupting their cell wall synthesis and reducing cell wall thickness . The compound may also interact with other cellular components, leading to various biological effects.
Comparison with Similar Compounds
2-(3-Methyl-2-butenyl)-1-vinylcyclopentyl acetate can be compared with similar compounds such as:
3-Methyl-2-butenyl acetate: This compound has a similar structure but lacks the vinylcyclopentyl group, resulting in different chemical and biological properties.
4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone: This compound shares the 3-methyl-2-butenyl group but has a different core structure, leading to distinct biological activities.
Properties
CAS No. |
67674-44-6 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
[1-ethenyl-2-(3-methylbut-2-enyl)cyclopentyl] acetate |
InChI |
InChI=1S/C14H22O2/c1-5-14(16-12(4)15)10-6-7-13(14)9-8-11(2)3/h5,8,13H,1,6-7,9-10H2,2-4H3 |
InChI Key |
URFMDPOQTRBASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1CCCC1(C=C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















